![molecular formula C8H6ClN3O B1481071 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole CAS No. 2091217-67-1](/img/structure/B1481071.png)
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole
Overview
Description
“4-(6-Chloropyrimidin-4-yl)morpholine” is a chemical compound used in proteomics research . It has a molecular formula of C8H10ClN3O and a molecular weight of 199.64 .
Synthesis Analysis
The synthesis of “4-(6’-chloropyrimidin-4’-yl)morpholine” involves two stages . In the first stage, it is combined with “6-(3,3-difluoro-1-(oxetan-3-yl)piperidin-4-yl)-5-methyl-1H-indazole” in the presence of caesium carbonate in N,N-dimethyl-formamide at 100℃ . In the second stage, it is treated with carbon dioxide in methanol and diethylamine at 30℃ .Molecular Structure Analysis
The InChI code for “4-(6-chloro-4-pyrimidinyl)morpholine” is 1S/C8H10ClN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 .Physical And Chemical Properties Analysis
“4-(6-Chloropyrimidin-4-yl)morpholine” is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Antimicrobial Applications
One significant area of research involves the synthesis of novel compounds using "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole" as a precursor or structural motif. For instance, Rajanarendar et al. (2010) synthesized a series of compounds that exhibited good antibacterial and antifungal activity, showcasing the potential of these derivatives in developing new antimicrobial agents. This synthesis utilized a Biginelli reaction facilitated by ceric ammonium nitrite (CAN), demonstrating the versatility of this chemical in complex synthetic pathways (Rajanarendar et al., 2010).
Agrochemical Research
Research into agrochemical applications, particularly herbicides and insecticides, has also been a focus. Sharma et al. (2012) discussed the degradation of chlorimuron-ethyl, a herbicide that contains a similar pyrimidinyl moiety, by Aspergillus niger. This study highlights the environmental impact and biodegradation pathways of chemicals related to "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole," contributing to a better understanding of their behavior in agricultural settings and potential for bioremediation strategies (Sharma et al., 2012).
Pharmaceutical Research
In pharmaceutical research, derivatives of "4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole" have been synthesized and evaluated for their potential therapeutic activities. For example, compounds designed around this moiety have been tested for antitumor, antifungal, and various other biological activities. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives that were assessed for their cytotoxic and 5-lipoxygenase inhibition activities, indicating the potential for developing new anticancer agents (Rahmouni et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)-5-methyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYALXNYVICHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.